Lipophilicity (LogP) Differentiation: 9-Isopropyl Substituent Confers Higher Hydrophobicity than Unsubstituted and 9-Methyl Analogs
The LogP value of 9-isopropyl-2-nitro-9H-fluorene is reported as 4.8863 [1]. This value represents a significant increase in lipophilicity compared to the unsubstituted parent compound 2-nitrofluorene (LogP range: 3.37 to 3.982) [2] and the 9-methyl analog (XLogP: 3.7) . The data indicate that each incremental alkyl chain extension at the 9-position increases LogP by approximately 0.5-0.6 units, with the isopropyl group delivering the highest hydrophobicity among the common 9-alkyl variants.
| Evidence Dimension | Lipophilicity (LogP / XLogP) |
|---|---|
| Target Compound Data | LogP = 4.8863 |
| Comparator Or Baseline | 2-Nitrofluorene (CAS 607-57-8): LogP = 3.37 to 3.982; 9-Methyl-2-nitrofluorene (CAS 66009-02-7): XLogP = 3.7 |
| Quantified Difference | Target LogP is 0.9 to 1.5 units higher than 2-nitrofluorene; approximately 1.2 units higher than 9-methyl analog |
| Conditions | Calculated physicochemical properties (various algorithms) |
Why This Matters
Higher LogP translates to greater retention in reversed-phase HPLC, altered membrane permeability in cell-based assays, and distinct extraction behavior—directly impacting analytical method development, bioassay design, and formulation strategies.
- [1] YYBYY. 2-nitro-9-propan-2-yl-9H-fluorene (CAS 66009-04-9) Properties. Accessed 2026. View Source
- [2] Wikipedia. 2-Nitrofluorene. Accessed 2026. View Source
